REACTION_CXSMILES
|
[C:1]([O:6]CCC[Si](OC)(OC)OC)(=[O:5])C(C)=C.[OH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH3:26])[CH3:25])=[CH:20][CH:19]=1.C[N+](C)(C)C.[OH-].[OH-].[Na+].[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co:58].[Co+2]>C1(C)C=CC=CC=1.C(C(C)=O)C.C(N(CC)CC)C>[CH3:26][C:24]([C:21]1[CH:22]=[CH:23][C:18]([OH:17])=[CH:19][CH:20]=1)([C:27]1[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=1)[CH3:25].[C:1]([OH:6])([OH:17])=[O:5].[Co:58] |f:2.3,4.5,6.7.8.9.10.11.12.13.14.15,19.20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
mechanically stirred (600-900 rpm) at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 15 weight percent of nanosilica
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to form a reactant mixture
|
Type
|
ADDITION
|
Details
|
were added as a catalyst to the reactant mixture
|
Type
|
CUSTOM
|
Details
|
the resultant mixture was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated to a temperature of 50° C.
|
Type
|
STIRRING
|
Details
|
under stirring at a speed of 90 rpm for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirring at 90 rpm
|
Type
|
TEMPERATURE
|
Details
|
After 20 minutes the temperature was increased to 180° C. inside the tube reactor
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
maintained for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then increased to 220° C
|
Type
|
WAIT
|
Details
|
The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds
|
Duration
|
30 s
|
Type
|
TEMPERATURE
|
Details
|
After being maintained at 100 millibar and 220° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 280° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then maintained at 280° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Co]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6]CCC[Si](OC)(OC)OC)(=[O:5])C(C)=C.[OH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH3:26])[CH3:25])=[CH:20][CH:19]=1.C[N+](C)(C)C.[OH-].[OH-].[Na+].[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co:58].[Co+2]>C1(C)C=CC=CC=1.C(C(C)=O)C.C(N(CC)CC)C>[CH3:26][C:24]([C:21]1[CH:22]=[CH:23][C:18]([OH:17])=[CH:19][CH:20]=1)([C:27]1[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=1)[CH3:25].[C:1]([OH:6])([OH:17])=[O:5].[Co:58] |f:2.3,4.5,6.7.8.9.10.11.12.13.14.15,19.20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
mechanically stirred (600-900 rpm) at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 15 weight percent of nanosilica
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to form a reactant mixture
|
Type
|
ADDITION
|
Details
|
were added as a catalyst to the reactant mixture
|
Type
|
CUSTOM
|
Details
|
the resultant mixture was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated to a temperature of 50° C.
|
Type
|
STIRRING
|
Details
|
under stirring at a speed of 90 rpm for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirring at 90 rpm
|
Type
|
TEMPERATURE
|
Details
|
After 20 minutes the temperature was increased to 180° C. inside the tube reactor
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
maintained for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was then increased to 220° C
|
Type
|
WAIT
|
Details
|
The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds
|
Duration
|
30 s
|
Type
|
TEMPERATURE
|
Details
|
After being maintained at 100 millibar and 220° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 280° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then maintained at 280° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Co]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |